molecular formula C24H20N2O2 B2709010 2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione CAS No. 38353-74-1

2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione

Cat. No. B2709010
CAS RN: 38353-74-1
M. Wt: 368.436
InChI Key: LZAIRBJNYURIBT-UHFFFAOYSA-N
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Description

2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione (DPMI) is an organic compound that has gained attention in recent years due to its potential applications in both scientific research and laboratory experiments. DPMI is a heterocyclic compound that can be synthesized from a variety of reagents, and it has been studied for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Photochemical Cycloaddition Reactions : A study explored the synthesis of 2H-Isoindole-4,7-diones through the photochemical cycloaddition of 2,3-Diphenyl-2H-azirine with quinones, leading to novel compounds with potential applications in materials science and organic synthesis (Gilgen et al., 1974).

  • Crystal and Molecular Structure Analysis : The crystal and molecular structure of 1-(Diphenylmethyl)azetidin-3-ol was determined, providing insight into the conformational and structural characteristics of similar azetidinyl compounds, which are crucial for understanding their chemical behavior and potential applications (Ramakumar et al., 1977).

Catalytic and Synthetic Applications

  • Catalytic Asymmetric Addition : Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was developed from readily available materials and evaluated for catalytic asymmetric addition to aldehydes. This highlights the utility of azetidinyl compounds in asymmetric synthesis, offering up to 99.0% enantioselectivity (Wang et al., 2008).

Material Science and Polymer Chemistry

  • Enhancing Epoxy Resin Properties : A study synthesized a reactive modifier with azetidine-2,4-dione groups, aiming to improve the thermal and mechanical properties of epoxy resins through the formation of hydrogen-bonded networks. This research demonstrates the potential of azetidinyl derivatives in creating advanced materials with superior performance characteristics (Juang et al., 2011).

Photophysical Properties and Applications

  • Photophysical Properties and Sensing Applications : The synthesis and analysis of a novel phthalimide derivative, incorporating an isoindole moiety, were conducted to investigate its solvatochromic behavior and potential as a pH sensor. This work illustrates the versatility of isoindole derivatives in developing sensors and photophysical studies (Akshaya et al., 2016).

properties

IUPAC Name

2-(1-benzhydrylazetidin-3-yl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2/c27-23-20-13-7-8-14-21(20)24(28)26(23)19-15-25(16-19)22(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,19,22H,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZAIRBJNYURIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[1-(diphenylmethyl)azetidin-3-yl]-1H-isoindole-1,3(2H)-dione

Synthesis routes and methods I

Procedure details

A mixture of 0.362 mol of 1-benzhydryl-3-mesyloxyazetidine (J. Org. chem. 1972, 37, 3953-3955), 0.44 mol of potassium phthalimide and 0.045 mol of hexadecyltributylphosphonium bromide in 500 ml of anhydrous toluene is heated at reflux for 5 hours, then it is cooled at 20° C. The precipitate is filtered, washed with 400 ml of ethyl acetate and discarded. The organic solution is washed with water, dried on anhydrous sodium sulfate, filtered on charcoal and concentrated under reduced pressure. The oily residue is crystallized from 600 ml of diisopropyl ether. Thus, 80 g (Yield: 67.4% of the theoretic) of 1-benzhydryl-3-phthalimidoazetidine are obtained; m.p. 118°-120° C.
Quantity
0.362 mol
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0.44 mol
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0.045 mol
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catalyst
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500 mL
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solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A mixture of 75 g (0.235 mol) of 1-(diphenylmethyl)-3-(methanesulphonyloxy)-azetidine, 47.1 g (0.254 mol) of potassium phthalimide and 800 ml of dimethylformamide was refluxed for 1½ hours, during which time a fine precipitate gradually settled out. After cooling the precipitate was filtered off and the solvent was evaporated off in vacuo, finally under a high vacuum. The colourless residue crystallised when left to stand. Yield: 78.0 g (90% of theoretical). Rf=0.95 (El N).
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75 g
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reactant
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47.1 g
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reactant
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Quantity
800 mL
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solvent
Reaction Step One

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